molecular formula C14H14N2O3 B13911395 Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Cat. No.: B13911395
M. Wt: 258.27 g/mol
InChI Key: NOFACQZJTITFOV-UHFFFAOYSA-N
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Description

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate is a chemical compound with the molecular formula C14H14N2O3.

Preparation Methods

The synthesis of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves several steps. One common method includes the reaction of benzyl carbamate with a cyano-substituted oxabicyclo compound under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate can be compared with other similar compounds, such as:

  • Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
  • tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
  • (4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its cyano group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate

InChI

InChI=1S/C14H14N2O3/c15-9-14-7-13(8-14,10-19-14)16-12(17)18-6-11-4-2-1-3-5-11/h1-5H,6-8,10H2,(H,16,17)

InChI Key

NOFACQZJTITFOV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C#N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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